4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by the presence of a chloro group, a piperidine ring, and an oxazolone core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyloxazolone with a chlorinated piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxazolone derivatives or reduced to yield piperidine derivatives.
Cyclization Reactions: The presence of the oxazolone core allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted oxazolone derivatives.
Oxidation: Formation of oxidized oxazolone compounds.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Another heterocyclic compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their biological activities and potential therapeutic applications.
Uniqueness
4-(Chloro(piperidin-1-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of a chloro group, piperidine ring, and oxazolone core, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
(4Z)-4-[chloro(piperidin-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H15ClN2O2/c16-13(18-9-5-2-6-10-18)12-15(19)20-14(17-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2/b13-12+ |
InChI Key |
JWDKKOFOVXNPHC-OUKQBFOZSA-N |
Isomeric SMILES |
C1CCN(CC1)/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/Cl |
Canonical SMILES |
C1CCN(CC1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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